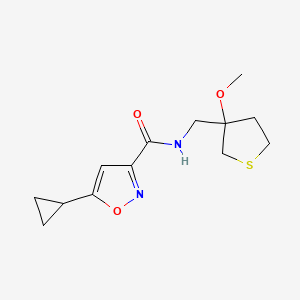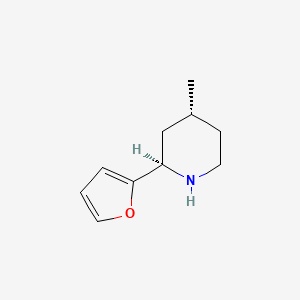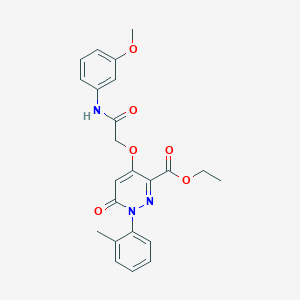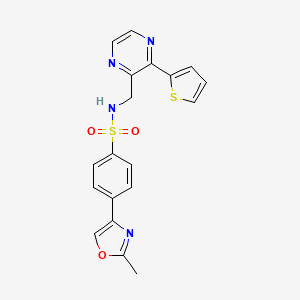
2-(1-Acetamidocyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetamidocyclopropyl)acetic acid is a chemical compound with the CAS Number: 1378827-96-3 . It has a molecular weight of 157.17 . It is typically found in powder form .
Physical And Chemical Properties Analysis
2-(1-Acetamidocyclopropyl)acetic acid is a powder that is stored at room temperature . It has a molecular weight of 157.17 .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds derived from amino acids and their metal complexes, showcasing applications in antioxidant studies and enzyme inhibition. For example, a study by Ikram et al. (2015) described the synthesis of Schiff base ligands from amino acid derivatives and their transition metal complexes, which were explored for their antioxidant properties and selective xanthine oxidase inhibitory activities. These findings indicate a potential for developing therapeutic agents based on similar structures (Ikram et al., 2015).
Biochemical Applications
Compounds structurally similar to "2-(1-Acetamidocyclopropyl)acetic acid" have been investigated for their role in mitigating stress in plants. A study on 1-Aminocyclopropane-1-carboxylic acid deaminase producing rhizobacteria demonstrated the potential to improve plant growth under stress conditions, which may have implications for agricultural productivity and bioethanol production (Tiwari et al., 2018).
Drug Design and Discovery
Novel synthesis methods have been explored for creating analogues with potential analgesic, anti-inflammatory, and antimicrobial activities. Reddy et al. (2014) developed environmentally friendly syntheses of paracetamol analogues, highlighting a green chemistry approach to drug discovery that could be applicable to derivatives of "2-(1-Acetamidocyclopropyl)acetic acid" (Reddy et al., 2014).
Material Science and Polymer Chemistry
Research into novel polymeric materials for drug delivery systems has also been a focus. Lee et al. (2007) reported on the development of polyketal microparticles as a new delivery vehicle for superoxide dismutase, demonstrating the utility of acid-sensitive polymers in enhancing the delivery of therapeutic proteins (Lee et al., 2007).
Energy and Biofuel Production
The reforming of bio-oil derived carboxylic acids for hydrogen generation is another area of application. Zhang et al. (2018) reviewed the progress in steam reforming of acetic acid, a major component of bio-oil, for hydrogen production. This research contributes to the understanding of bio-oil reforming processes, with implications for sustainable energy production (Zhang et al., 2018).
Safety and Hazards
The safety information for 2-(1-Acetamidocyclopropyl)acetic acid indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(1-acetamidocyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-7(2-3-7)4-6(10)11/h2-4H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYCWQPNKUMQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Acetamidocyclopropyl)acetic acid | |
CAS RN |
1378827-96-3 |
Source


|
| Record name | 2-(1-acetamidocyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2799574.png)


